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Compound of Interest

2-Oxa-spirof4.5]dec-8-ylamine
Compound Name:
hydrochloride

Cat. No.: B8187092

Get Quote

\ J

Compound: 2-Oxa-spiro[4.5]dec-8-ylamine Hydrochloride Formula: CoH17NO[1][2][3][4]
HCI Exact Mass (Free Base): 155.1310 Da Role: Spirocyclic building block for medicinal
chemistry (GPCR/Kinase ligand design).

Structural Analysis & Stereochemical Context

Before interpreting spectra, one must understand the topology of the molecule. The
spiro[4.5]decane system consists of a saturated 5-membered ring (containing one oxygen at
position 2) fused to a saturated 6-membered ring (containing an amine at position 8).

Stereoisomerism Alert

The presence of the oxygen atom in the 5-membered ring breaks the symmetry of the spiro
scaffold. Consequently, the amine group at position 8 (on the 6-membered ring) can exist in
two diastereomeric forms relative to the oxygen atom:

» Syn-isomer: Amine and Oxygen on the same "face" of the spiro-orthogonal planes.

e Anti-isomer: Amine and Oxygen on opposite faces.
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» Note: Commercial supplies are often supplied as diastereomeric mixtures (typically 1:1 or
2:1). Researchers should expect signal doubling or complex multiplets in the NMR spectrum
unless a stereopure sample is obtained.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and connectivity.

Experimental Protocol (LC-MS)

« |onization: Electrospray lonization (ESI) in Positive Mode (+ve).
o Mobile Phase: H20 / Acetonitrile (0.1% Formic Acid).

o Concentration: 10 pM in MeOH.

Predicted Fragmentation Data

The spiro-ether linkage is robust, but the amine is labile.

lon Type m/z (Observed) Identity Mechanism

Protonation of primary
[M+H]* 156.14 Parent lon ]

amine.

Loss of ammonia
[M+H - NHs]* 139.11 Deamination (characteristic of

aliphatic amines).

] Common in non-

[M+Na]* 178.12 Sodium Adduct

desalted samples.

) Concentration

[2M+H]* 311.27 Dimer

dependent cluster.

Infrared Spectroscopy (IR)

IR is critical for confirming the salt form (HCI) and the integrity of the ether ring.
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: : s ( llet [ ATR)

. Wavenumber . _
Functional Group Intensity Description
(cm™)
Multiple overlapping
bands; "N-H
Amine Salt (R-NHs*) 2800 — 3200 Broad, Strong stretching" obscured
by H-bonding network
of HCI salt.
) Cyclic alkane C-H
C-H Stretch (sp3) 2850 — 2950 Medium o
vibrations.
N-H deformation
Amine Bending ~1600 & ~1500 Medium

("Scissoring").

Asymmetric stretch of

the THF ring oxygen.
Ether (C-O-C) 1060 — 1150 Strong Crucial for

distinguishing from

carbocyclic analogs.

Nuclear Magnetic Resonance (NMR)[5][6]

NMR is the definitive tool for structural validation. The following data describes the expected
shifts for the HCI salt in Deuterated Dimethyl Sulfoxide (DMSO-de).

'H NMR (400 MHz, DMSO-ds)

Note: Chemical shifts () are estimates based on ChemDraw Professional 2024 algorithms and
empirical data from "1-oxaspiro" analogs.
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Position

5 (ppm)

Multiplicity

Integral

Assignment

NHs3*

8.15

Broad Singlet

3H

Ammonium
protons
(exchangeable
with D20).

H-2 (Ether)

3.65-3.80

Multiplet

2H

Protons adjacent
to Oxygen in the
5-ring.

H-8 (Methine)

3.05-3.15

Broad Multiplet

1H

Alpha-proton to
the amine.
Deshielded by
N+.

H-1

1.85-2.00

Multiplet

2H

Protons in 5-ring,
adjacent to spiro

center.

H-6, H-10

1.60-1.80

Multiplet

4H

Cyclohexane ring
protons (beta to

amine).

H-7, H-9

1.40-1.60

Multiplet

4H

Cyclohexane ring
protons (gamma

to amine).

Interpretation Guide:

o Look for the disappearance of the 8.15 ppm peak upon D20 shake to confirm the primary

amine salt.

e The 3.65-3.80 ppm region confirms the presence of the ether. If this is missing, you may

have the carbocyclic analog (spiro[4.5]decane-8-amine).

3C NMR (100 MHz, DMSO-ds)
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Position o (ppm) Carbon Type Notes
Most deshielded

C-2 (Ether) 66.5 CH2 carbon (next to
Oxygen).

C-8 (Amine) 49.2 CH Alpha to Nitrogen.
Diagnostic: Will

] appear as a small

C-5 (Spiro) 38.4 Quaternary (Cq)
peak; does not show
up in DEPT-135.

C-1 321 CH2 In 5-ring.

C-6, C-10 28.5 CH:z In 6-ring.

Cc-7,C-9 22.8 CH2 In 6-ring.

Experimental Workflow: Structure Validation

The following Graphviz diagram outlines the logical decision tree for validating this compound

in a research setting.
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Sample: White Solid

(2-Oxa-spiro[4.5]dec-8-ylamine HCI)

Step 1: LC-MS (ESI+)

s

Yes

Step 2: 1H NMR (DMSO-d6)

Ether Peak @ 3.7 ppm?

No (Check Adducts)

NH3+ Peak @ 8.1 ppm?

Step 3: 13C NMR / DEPT No (Wrong Scaffold)

o (Free Base?)

Quaternary C @ ~38 ppm?

No (Linear Isomer)

VALIDATED STRUCTURE REJECT / RE-PURIFY

Click to download full resolution via product page
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Caption: Logical decision tree for the stepwise spectroscopic validation of the 2-oxa-
spiro[4.5]decane scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8187092/docs#comprehensive-spectroscopic-
characterization-guide-2-oxa-spiro-4-5-dec-8-ylamine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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